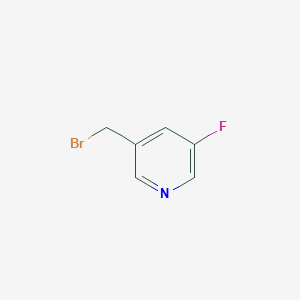

3-(Bromomethyl)-5-fluoropyridine

Beschreibung

Contextualization within Halogenated Heterocyclic Systems

Halogenated heterocyclic compounds are fundamental to the development of a wide array of functional molecules. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a particularly common motif in biologically active compounds. nih.gov The presence of a nitrogen atom makes the pyridine ring electron-deficient compared to benzene (B151609), which influences its reactivity in substitution reactions.

The halogenation of pyridines can be challenging and often requires specific reagents and conditions to achieve the desired regioselectivity. youtube.comacs.org Electrophilic aromatic substitution on an unsubstituted pyridine ring typically occurs at the 3-position, but the reaction is often sluggish due to the deactivating effect of the nitrogen atom. youtube.com Radical halogenation or functionalization via metalation are alternative strategies to access different substitution patterns. youtube.com The synthesis of polysubstituted pyridines, such as 3,5-disubstituted derivatives, often involves multi-step sequences starting from appropriately functionalized precursors. nih.gov

Importance of Bromomethyl and Fluorine Functionalities in Pyridine Derivatives for Academic Research

The specific combination of a bromomethyl group and a fluorine atom on a pyridine scaffold, as seen in 3-(Bromomethyl)-5-fluoropyridine, imparts a unique set of properties and reactivity that makes it a valuable tool in academic and industrial research.

The bromomethyl group (-CH₂Br) is a highly reactive functional group. The carbon-bromine bond is relatively weak and susceptible to nucleophilic attack, making bromomethylpyridines excellent electrophiles for introducing the pyridyl moiety into other molecules. This reactivity is widely exploited in the synthesis of more complex molecules, including ligands for metal catalysis and precursors for active pharmaceutical ingredients. For instance, the bromomethyl group can readily participate in substitution reactions with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions.

The fluorine atom , on the other hand, possesses unique properties owing to its high electronegativity and small size. When incorporated into organic molecules, fluorine can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov In medicinal chemistry, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.gov Furthermore, the C-F bond can participate in favorable non-covalent interactions with protein targets, enhancing binding potency. nih.gov The presence of a fluorine atom on the pyridine ring also modulates its electronic properties, which can influence the reactivity of other functional groups on the ring. For example, a fluorine atom can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) at adjacent positions. nih.govacs.org

The dual functionality of this compound, combining a reactive electrophilic center with a group that can modulate biological properties, makes it a highly attractive building block for the synthesis of novel compounds with potential applications in various fields of chemical research. While specific research detailing the extensive use of this compound is not widely published, its potential as a versatile synthetic intermediate can be inferred from the well-established chemistry of related bromomethylpyridines and fluorinated heterocycles.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZOKCHSJPBRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600122 | |

| Record name | 3-(Bromomethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-14-7 | |

| Record name | 3-(Bromomethyl)-5-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromomethyl 5 Fluoropyridine

Strategies for Regioselective Bromomethylation of Fluoropyridines

The introduction of a bromomethyl group onto a fluorinated pyridine (B92270) core presents a significant challenge due to the directing effects of both the fluorine atom and the pyridine nitrogen. Careful selection of reagents and reaction conditions is paramount to achieve the desired regioselectivity.

Radical Bromination Approaches utilizing N-Bromosuccinimide (NBS)

Free radical bromination of methyl-substituted pyridines using N-Bromosuccinimide (NBS) is a common method for introducing a bromomethyl group. daneshyari.comorganic-chemistry.org This reaction, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), proceeds via a radical chain mechanism. lookchem.comyoutube.commasterorganicchemistry.com The stability of the resulting benzylic-type radical on the methyl group of the pyridine ring drives the reaction.

However, the synthesis of monofunctionalized products can be challenging. The bromination of dimethylpyridines, for instance, is often difficult to control and can lead to the formation of significant amounts of dibromo-substituted compounds. lookchem.comresearchgate.net The separation of the desired monobrominated product from unreacted starting material and over-brominated byproducts can also be problematic. lookchem.comresearchgate.net Research has shown that the nitrogen atom in the pyridine ring has a deactivating inductive effect, influencing the regioselectivity of the bromination. In unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group furthest from the nitrogen atom. daneshyari.com

| Substrate | Reagent | Initiator | Solvent | Yield of Monobromo Product | Reference |

| 3,5-Dimethylpyridine (B147111) | NBS | - | CCl4 | 50% | lookchem.com |

| 3,5-Dimethylpyridine | NBS | AIBN | - | 68% | lookchem.com |

This table illustrates the impact of a radical initiator on the yield of the monobrominated product in the reaction of 3,5-dimethylpyridine with NBS.

Alternative Bromomethylation Techniques for Pyridine Scaffolds

Given the challenges associated with direct radical bromination, alternative strategies have been developed. One approach involves the synthesis of the corresponding hydroxymethylpyridine, which is then converted to the bromomethyl derivative. For example, 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide has been synthesized from 5-methylnicotinic acid. lookchem.comresearchgate.net This multi-step process involves esterification, reduction of the ester to an alcohol, and finally conversion of the alcohol to the bromide using hydrobromic acid. lookchem.com

Another milder approach for the related chlorination involves the use of cyanuric chloride, which can be an alternative to harsher reagents like thionyl chloride for converting hydroxymethylpyridines to their corresponding halomethyl derivatives. mdpi.com This method avoids the formation of toxic byproducts like sulfur dioxide gas. mdpi.com While demonstrated for chlorination, this principle could potentially be adapted for bromination.

Fluorination Routes to Substituted Pyridines Relevant to 3-(Bromomethyl)-5-fluoropyridine Synthesis

The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of the target compound. Various methods have been explored, each with its own advantages and limitations.

Nucleophilic Fluorination of Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing fluorine into a pyridine ring. This typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) source. nih.govreddit.com The success of this reaction often depends on the activation of the pyridine ring by electron-withdrawing groups. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride in DMSO. nih.gov

The choice of fluorinating agent is crucial. Reagents like Selectfluor are often used for electrophilic fluorination, but nucleophilic fluorination can be achieved with sources like potassium fluoride, often in the presence of a phase-transfer catalyst such as a crown ether. acs.orgnih.govacs.orgucmerced.edunih.gov The reactivity in nucleophilic aromatic substitution on halopyridines generally follows the order F > Cl > Br > I for the leaving group, making fluoropyridines themselves useful precursors for further functionalization. acs.org

| Precursor | Fluorinating Agent | Solvent | Temperature | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 °C | 38% | nih.gov |

| 2-Aminopyridines | Selectfluor | H2O/CHCl3 | Mild | Good to high | acs.org |

This table shows examples of nucleophilic and electrophilic fluorination reactions on pyridine derivatives.

Fluorination via Pyridine N-Oxide Derivatives

Pyridine N-oxides are versatile intermediates for the functionalization of pyridines. nih.govrsc.org The N-oxide group activates the pyridine ring, facilitating reactions that are otherwise difficult. For instance, pyridine N-oxides can be used to direct C-H fluorination. rsc.org They can also be converted into 2-halopyridines under mild conditions, which can then undergo further substitution reactions. researchgate.netacs.org The activation of pyridine N-oxides with reagents like trifluoroacetic anhydride (B1165640) can facilitate subsequent reactions. nih.gov The preparation of pyridine N-oxides is typically achieved by treating the corresponding pyridine with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). rsc.org

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (HALEX) reactions provide another route to fluorinated pyridines. This process involves the substitution of a halogen, typically chlorine or bromine, with fluorine. This method is particularly useful when the corresponding chloro- or bromo-pyridine is readily available. The efficiency of the exchange depends on the reactivity of the substrate and the fluorinating agent. For instance, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine has been reported starting from 2-methoxy-5-aminopyridine, which is first converted to 2-methoxy-5-fluoropyridine via a diazotization-fluorination sequence, followed by bromination. google.com While this is not a direct halogen exchange on the final ring system, it highlights the utility of building the molecule through sequential halogenations. The relative reactivity of halogens in nucleophilic aromatic substitution on pyridines generally favors the displacement of fluoride over bromide, which must be considered when planning a synthetic route. reddit.com

Multi-step Synthetic Sequences and Intermediates in this compound Preparation

Synthesis from Pre-functionalized Fluoropyridines

A prevalent and direct strategy for preparing this compound involves the use of pyridine rings that are already functionalized with a fluorine atom at the 5-position. This approach simplifies the synthesis by focusing on the modification of a substituent at the 3-position.

One of the most common precursors for this method is 3-Fluoro-5-methylpyridine . pipzine-chem.comchemimpex.com This intermediate possesses the stable fluoro group and a methyl group that can be readily converted to the desired bromomethyl group. The conversion is typically achieved through a radical bromination reaction. Reagents such as N-Bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, are used to selectively brominate the methyl group.

Another viable pre-functionalized starting material is (5-Fluoro-3-pyridyl)methanol (also known as 5-Fluoro-3-hydroxymethylpyridine). pipzine-chem.comsynquestlabs.com This intermediate contains the necessary fluorine atom and a hydroxymethyl group at the desired positions. The hydroxyl group is a good leaving group after conversion to a sulfonate ester or can be directly substituted by a bromide using various brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This pathway offers an alternative to the radical bromination of a methyl group.

Table 1: Synthesis via Pre-functionalized Fluoropyridines

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Fluoro-5-methylpyridine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | This compound | Radical Side-Chain Bromination |

| (5-Fluoro-3-pyridyl)methanol | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | This compound | Nucleophilic Substitution |

Sequential Functionalization Strategies

Sequential functionalization involves the step-by-step introduction of the necessary substituents onto a simpler pyridine core. This approach offers flexibility but requires careful control of regioselectivity.

A representative sequence might start with a commercially available aminopyridine. For instance, the synthesis of a related compound, 2-methoxy-3-bromo-5-fluoropyridine , demonstrates this principle effectively. The process begins with 2-methoxy-5-aminopyridine . google.com This starting material undergoes a diazotization reaction in the presence of a fluoride source (a variation of the Balz-Schiemann reaction) to introduce the fluorine atom, yielding 2-methoxy-5-fluoropyridine . google.com Subsequently, this intermediate is subjected to electrophilic bromination to install the bromine atom at the 3-position. google.com While this example yields a different isomer, the strategic sequence of diazotization/fluorination followed by bromination is a key strategy. google.com

Another advanced strategy involves late-stage C-H functionalization. acs.orgnih.gov This method could start with a 3-substituted pyridine, perform a C-H fluorination reaction selectively at the 5-position, and then functionalize the substituent at the 3-position. The high reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions makes this an attractive, though complex, approach. acs.orgnih.gov For example, the reaction of 2-fluoropyridine (B1216828) with certain nucleophiles is significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent. acs.orgnih.gov

Optimization of Reaction Conditions for Synthetic Efficiency and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and side-product formation. The focus of optimization depends on the specific synthetic step, whether it is the bromination of the methyl group or the fluorination of the pyridine ring.

For the bromination of 3-fluoro-5-methylpyridine using NBS, key parameters to optimize include:

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used for radical brominations to facilitate the reaction and minimize side reactions.

Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) are crucial. The temperature must be suitable for the initiator's decomposition rate to maintain a steady concentration of radicals.

Temperature and Light: The reaction is often initiated by heat or UV light. Controlling the temperature is essential to prevent unwanted secondary reactions or decomposition of the product.

In syntheses involving electrophilic bromination of the pyridine ring, as seen in the preparation of related compounds, optimization focuses on the brominating agent and the catalyst. google.com

Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine are common choices. google.com The choice can affect selectivity and handling safety.

Catalyst: In some cases, a Lewis acid or a transition metal catalyst, such as an iron(III) catalyst, can be used to enhance the rate and regioselectivity of the halogenation, often under milder conditions. google.comresearchgate.net

Reaction Time and Temperature: A patent for a related synthesis specifies bromination reaction temperatures between 20-90 °C for 2-6 hours, noting higher efficiency at 55-65 °C. google.com

For fluorination steps, such as the Balz-Schiemann reaction, optimization involves controlling the temperature during the formation and decomposition of the diazonium salt to maximize the yield of the fluoro-substituted product. google.com

Table 2: Optimization Parameters for Key Synthetic Steps

| Reaction Step | Parameter | Conditions/Reagents | Purpose | Reference |

| Radical Bromination | Solvent | Carbon tetrachloride, Cyclohexane | Promote radical chain reaction, minimize polar side reactions | - |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Initiate and sustain the radical reaction | - | |

| Temperature | Controlled heating | Optimize initiator decomposition and reaction rate | - | |

| Electrophilic Bromination | Brominating Agent | N-Bromosuccinimide (NBS), Liquid Bromine | Source of electrophilic bromine | google.com |

| Temperature | 20-90 °C (Optimal: 55-65 °C) | Increase reaction rate and efficiency | google.com | |

| Catalyst | Iron(III) compounds | Enhance reactivity and selectivity under mild conditions | researchgate.net | |

| Diazotization/Fluorination | Reagent | Anhydrous Hydrogen Fluoride, Sodium Nitrite | Form diazonium fluoride salt for fluorination | google.com |

| Temperature | Low temperature (e.g., -78 °C) for diazotization | Control stability of diazonium intermediate | google.com |

Mechanistic Investigations of 3 Bromomethyl 5 Fluoropyridine Reactivity

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group at the 3-position of the pyridine (B92270) ring is a primary site for nucleophilic attack. This reactivity is primarily governed by the principles of SN2 reactions and leads to the formation of various derivatives, including quaternary pyridinium (B92312) salts.

Mechanism and Scope of SN2 Reactions

The reaction of 3-(bromomethyl)-5-fluoropyridine with nucleophiles predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comnih.gov This mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the simultaneous formation of a new bond and the cleavage of the carbon-bromine bond. masterorganicchemistry.com The transition state of this reaction is characterized by a trigonal bipyramidal geometry, and the reaction proceeds with an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

The rate of SN2 reactions is sensitive to steric hindrance. libretexts.org Since the bromomethyl group in this compound is a primary halide, it is highly susceptible to SN2 attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org These can include oxygen, nitrogen, and sulfur-based nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively. The isocyanide nucleophile has also been shown to participate in SN2 reactions with alkyl halides. nih.gov

A variety of factors influence the efficiency of these reactions, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles generally lead to faster reaction rates.

Formation of Quaternary Pyridinium Salts

A specific and important application of the SN2 reactivity of the bromomethyl group is the formation of quaternary pyridinium salts. nih.govrsc.orgrsc.org In this reaction, the nitrogen atom of a pyridine or its derivative acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a new carbon-nitrogen bond and a positively charged pyridinium cation, with the bromide ion acting as the counter-ion.

The synthesis of these salts is a common transformation for pyridines and is a key step in the preparation of various functional materials and biologically active molecules. The formation of unsymmetrical bis-quaternary monooximes, for example, involves the reaction of a pyridine derivative with a brominated compound to form a pyridinium salt. nih.gov

Reactivity of the Pyridine Ring towards Nucleophiles and Electrophiles

The pyridine ring in this compound exhibits a distinct reactivity pattern towards both nucleophilic and electrophilic reagents, which is influenced by the presence of the electron-withdrawing nitrogen atom and the halogen substituents.

Directed Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted aromatic rings that are electron-deficient. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the case of fluoropyridines, the fluorine atom can act as a leaving group. The rate of SNAr reactions is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the effective delocalization of the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.com

Heteroarenes like pyridine are particularly reactive in SNAr reactions, especially when substituted at the ortho or para positions, due to the ability of the nitrogen atom to stabilize the negative charge. wikipedia.org While some SNAr reactions proceed through a concerted mechanism, the classical two-step addition-elimination mechanism is more common. nih.gov

Electrophilic Aromatic Substitution Patterns on Halogenated Pyridines

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com This deactivation is further enhanced by the presence of other electron-withdrawing groups like halogens.

When electrophilic substitution does occur on pyridine, it typically directs the incoming electrophile to the 3-position (meta-position). youtube.comyoutube.com This is because the intermediates formed by attack at the 2- and 4-positions are significantly less stable. The reaction often requires harsh conditions, such as high temperatures, and can result in low yields. youtube.comyoutube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. youtube.com To enhance the reactivity of pyridine towards electrophiles, it can be converted to its N-oxide, which is more reactive than pyridine itself. wikipedia.org

Cross-Coupling Transformations Utilizing Bromine Centers

The bromine atom on the pyridine ring of 3-bromo-5-(substituted)pyridines can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, 3-bromopyridines can undergo Suzuki-Miyaura coupling reactions with boronic acids or their derivatives in the presence of a palladium catalyst to form biaryl compounds. researchgate.netnih.gov Other cross-coupling reactions applicable to aryl bromides include Heck, Sonogashira, and Negishi reactions, which allow for the introduction of a wide range of functional groups. rsc.org Ligand-free palladium-catalyzed cyanation of 3-bromopyridine (B30812) has also been reported. rsc.org Copper-catalyzed cross-coupling reactions have also been developed for heteroaryl bromides. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive C-Br bond, is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide, in this case, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate. libretexts.org The reactivity of the halide in this step generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation: The organoboron reagent, typically a boronic acid or a boronate ester, is activated by a base. organic-chemistry.org This activated species then transfers its organic group to the Pd(II) complex, replacing the halide. wikipedia.org This step is crucial and its exact mechanism is still under investigation. wikipedia.org

Reductive Elimination: In the final step, the two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. nih.govmt.com

Sonogashira Coupling:

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically requires a copper(I) co-catalyst. wikipedia.org

The proposed mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle starts with the oxidative addition of the halide to a Pd(0) species. wikipedia.org

Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper acetylide. nih.gov

Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the product and regeneration of the Pd(0) catalyst. wikipedia.org

Copper-free Sonogashira protocols have also been developed. nih.gov The reaction is known for its mild conditions, often running at room temperature in the presence of a mild base. wikipedia.org

Table 1: Comparison of Suzuki and Sonogashira Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partners | Organohalide and Organoboron compound | Terminal Alkyne and Aryl/Vinyl Halide |

| Catalyst System | Palladium(0) complex | Palladium(0) complex and Copper(I) co-catalyst (typically) |

| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Transmetalation (from copper acetylide), Reductive Elimination |

| Base Requirement | Yes, for activation of the organoboron reagent | Yes, to neutralize the hydrogen halide byproduct |

Alternative Metal-Catalyzed Coupling Methodologies

While palladium is a dominant metal in cross-coupling chemistry, other transition metals such as nickel, copper, and iron are also employed. nih.gov Nickel catalysts, in particular, have gained attention as a more cost-effective alternative to palladium for certain transformations. nih.gov For instance, nickel can catalyze the coupling of aryl and alkenyl halides with Grignard reagents. nih.gov Copper catalysis is also utilized, for example, in the C-H arylation of pyridine N-oxides with arylboronic esters. beilstein-journals.org These alternative methodologies can offer different reactivity profiles and may be advantageous for specific substrates or desired outcomes.

Oxidation and Reduction Pathways of this compound and its Derivatives

The functional groups on this compound and its derivatives are susceptible to both oxidation and reduction.

Oxidation:

The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Additionally, the pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like hydrogen peroxide. evitachem.com

Reduction:

The bromomethyl group can be reduced to a methyl group. This transformation can be achieved using various reducing agents.

Table 2: Oxidation and Reduction Reactions of Bromomethylpyridines

| Reaction Type | Functional Group Transformation | Potential Reagents |

|---|---|---|

| Oxidation | -CH₂Br → -CHO | Various oxidizing agents |

| Oxidation | -CH₂Br → -COOH | Stronger oxidizing agents |

| Oxidation | Pyridine N → Pyridine N-oxide | Hydrogen peroxide |

| Reduction | -CH₂Br → -CH₃ | Various reducing agents |

Stereochemical Considerations in Reactions of Bromomethyl Pyridines

The stereochemistry of reactions involving bromomethyl pyridines is an important consideration, particularly when chiral centers are formed or when the rotation around single bonds is restricted, leading to atropisomers. beilstein-journals.org

In nucleophilic substitution reactions at the benzylic-like bromomethyl group, such as an SN2 reaction, an inversion of configuration at the carbon atom is expected. youtube.com

The regioselectivity and stereoselectivity of addition reactions to unsaturated derivatives of pyridines can be influenced by the presence of additives like pyridine, which can act as an acid scavenger. rsc.org For example, the addition of bromine chloride to α,β-unsaturated aldehydes and ketones can show significant changes in the ratio of Markovnikov and anti-Markovnikov products and can become stereospecific in the presence of pyridine. rsc.org

In the context of cross-coupling reactions, the Suzuki-Miyaura coupling generally proceeds with retention of stereochemistry at the double bond of a vinylboronic acid. wikipedia.org The study of atropisomers, which are stereoisomers arising from hindered rotation around a single bond, is particularly relevant in the synthesis of ortho-substituted biaryls. beilstein-journals.org The synthesis of such molecules via Suzuki-Miyaura coupling can lead to a mixture of atropisomers, and understanding the factors that control the product distribution is an active area of research. beilstein-journals.org

Strategic Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

3-(Bromomethyl)-5-fluoropyridine serves as a fundamental starting material for the construction of elaborate heterocyclic systems. The pyridine (B92270) ring itself is a privileged scaffold in medicinal chemistry, and the ability to introduce it into larger molecules via the reactive bromomethyl handle is a powerful synthetic strategy. srdorganics.com Chemists utilize this reagent to build fused ring systems and multi-component architectures.

For instance, it is a key intermediate in the synthesis of complex molecules like pyrazolo[3,4-b]pyridines, which are recognized as crucial structural motifs in compounds with anticancer and antimalarial properties. nih.gov The synthesis often involves a condensation reaction where the 5-fluoropyridine-3-ylmethyl moiety is attached to another heterocyclic precursor, followed by cyclization to yield the final complex architecture. The fluorine atom at the 5-position not only influences the electronic properties of the pyridine ring but can also enhance the metabolic stability and binding affinity of the final product.

Role as a Versatile Alkylating Agent

The primary reactivity of this compound stems from its bromomethyl group, which makes it an excellent electrophile and a versatile alkylating agent. smolecule.com The carbon atom of the CH₂Br group is susceptible to nucleophilic attack, allowing for the facile introduction of the 5-fluoropyridin-3-ylmethyl group onto a wide variety of substrates.

This alkylation is a cornerstone of its utility, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The reaction proceeds readily with a range of nucleophiles, as detailed in the table below. This versatility allows for the systematic modification of lead compounds in medicinal and agrochemical research.

Table 1: Alkylation Reactions with this compound

| Nucleophile Class | Nucleophile Example | Resulting Functional Group |

| Amines | R-NH₂ | Secondary Amine |

| Alcohols/Phenols | R-OH | Ether |

| Thiols | R-SH | Thioether |

| Carboxylates | R-COO⁻ | Ester |

| Azides | N₃⁻ | Azide |

| Cyanides | CN⁻ | Nitrile |

Synthesis of Diverse Pyridine Derivatives with Tunable Functionalities

The combination of the reactive bromomethyl group and the fluorine-substituted pyridine ring allows for the synthesis of a diverse library of pyridine derivatives with finely tuned properties. researchgate.net The initial substitution of the bromide is just the first step. The resulting product retains the fluoropyridine core, which can be further modified.

The fluorine atom exerts a strong electron-withdrawing effect, influencing the reactivity of the pyridine ring and the pKa of the ring nitrogen. This electronic modulation can be critical for adjusting the pharmacokinetic and pharmacodynamic properties of a drug candidate. For example, an analog, 3-(Bromomethyl)-5-methylpyridine (B105789), is a key intermediate in the synthesis of the antihistamine Rupatadine. researchgate.net By analogy, this compound is used to create similar scaffolds where the fluorine atom is strategically placed to enhance biological activity or improve metabolic profiles.

Contributions to Compound Libraries for High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery and agrochemical research, relying on the testing of vast and diverse collections of small molecules to identify new bioactive "hits". nih.gov this compound is an ideal starting material for generating these compound libraries.

Its ability to react reliably with a multitude of different nucleophiles (as noted in section 4.2) allows for the rapid and efficient parallel synthesis of thousands of distinct but structurally related compounds. Each compound in the library incorporates the 5-fluoropyridine moiety, a common feature in successful agrochemicals and pharmaceuticals, while varying the group attached via the methylene (B1212753) bridge. nih.gov This "intermediate derivatization method" is a highly efficient strategy for exploring the chemical space around a privileged scaffold to discover novel lead compounds. nih.gov

Precursors for Functionalized Polymers and Advanced Materials

The utility of this compound extends beyond life sciences into materials science. Pyridine-containing polymers are known to have interesting properties, including catalytic activity, thermal stability, and metal-binding capabilities. This reagent can be used to introduce the 5-fluoropyridine-3-ylmethyl group as a functional pendant group onto a polymer backbone. This is typically achieved by reacting the bromomethyl compound with a pre-formed polymer containing nucleophilic sites (e.g., hydroxyl or amine groups). The incorporation of this fluoropyridine moiety can be used to tune the material's surface properties, solubility, and electronic characteristics.

Applications in Agrochemical Synthesis

The pyridine ring is a pervasive structural motif in a large number of commercial pesticides, including fungicides, herbicides, and insecticides. nih.gov The introduction of a fluorine atom or a trifluoromethyl group into these structures is a well-established strategy for increasing their potency and metabolic stability. nih.govresearchgate.net

This compound is a valuable intermediate for the synthesis of new agrochemical candidates. It allows for the direct incorporation of the bioactive 5-fluoropyridine core into larger, more complex molecules. For example, it can be used to synthesize analogs of existing pesticides, where the fluorine atom is expected to enhance efficacy or alter the spectrum of activity. The development of novel agrochemicals is critical for addressing global food security and managing pesticide resistance, and building blocks like this compound are essential tools in this research. nih.gov

Exploration of Biological and Medicinal Chemistry Paradigms

Design and Synthesis of Drug Candidates Featuring 3-(Bromomethyl)-5-fluoropyridine Motifs

The strategic design of drug candidates often involves the use of versatile chemical scaffolds that can be readily modified to optimize pharmacological properties. The this compound moiety is a prime example of such a scaffold. The bromo-methyl group at the 3-position provides a reactive handle for nucleophilic substitution reactions, allowing for the attachment of various pharmacophores and functional groups. This versatility enables the creation of diverse libraries of compounds for biological screening.

The synthesis of derivatives often begins with the parent compound, 3-bromo-5-fluoropyridine. While specific synthetic routes starting from this compound to create named drug candidates are not extensively detailed in publicly available literature, related synthesis strategies for similar fluorinated pyridine (B92270) compounds are well-documented. For instance, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, an important medical intermediate, has been developed using methods that aim for high yield and industrial scalability, starting from materials like 2-methoxy-5-aminopyridine google.com. These synthetic methodologies highlight the chemical tractability of the fluoropyridine ring system, which is foundational for creating derivatives from this compound for therapeutic evaluation.

Investigating Pharmacological Activities of Derived Compounds

The incorporation of the 5-fluoropyridine structure is a known strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. Research into derivatives has spanned several therapeutic areas.

Antimicrobial Research

Derivatives of 5-fluoropyridine have shown significant promise in the field of antimicrobial research. Specifically, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been designed and synthesized. These compounds have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.

In one study, a series of these oxazolidinone derivatives were evaluated for their minimum inhibitory concentration (MIC) against various bacterial strains. The results indicated that these compounds possess significant antibacterial properties.

Table 1: Antimicrobial Activity of Selected 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | Rationale for Selection | MIC (µg/mL) vs. S. aureus |

|---|---|---|

| Linezolid | Standard Control | 1-4 |

| Compound 7j | Lead Compound | 0.25 |

| Compound 5 | Intermediate | 1-2 |

This table is generated based on data from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives and is for illustrative purposes.

Anticancer Research

The pyridine scaffold is a constituent of numerous anticancer drugs. The introduction of a fluorine atom can enhance the therapeutic index of these agents. While direct anticancer studies on derivatives of this compound are limited in published research, the broader class of fluorinated pyridine derivatives has been extensively investigated.

Research on various pyridine derivatives has shown that they can exhibit significant cytotoxic activity against several human cancer cell lines. For example, certain trimethoxyphenyl pyridine derivatives have been identified as potent tubulin inhibitors, leading to cell cycle arrest and apoptosis in cancer cells sigmaaldrich.com. Similarly, studies on thiazole-5-carboxamide (B1230067) derivatives, which can be structurally related to pyridine carboxamides, have also shown inhibitory effects against cancer cell lines like A-549 (lung carcinoma) nih.gov. These findings suggest that compounds derived from this compound could be promising candidates for anticancer drug development.

Neurological Disorder Therapeutics

Molecular Interactions with Biological Targets

Understanding how a drug molecule interacts with its biological target is crucial for rational drug design and optimization.

Elucidation of Mechanism of Action (MOA)

The mechanism of action for derivatives of the this compound scaffold is intrinsically linked to the therapeutic area they are designed for.

In the context of antimicrobial research , the 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives are believed to exert their effect in a manner similar to other oxazolidinone antibiotics like linezolid. Their primary mechanism involves the inhibition of bacterial protein synthesis at a very early stage, preventing the formation of the initiation complex.

For anticancer research , the potential mechanisms are more varied. Based on related pyridine derivatives, possible MOAs could include:

Tubulin Polymerization Inhibition : Preventing the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase sigmaaldrich.com.

Kinase Inhibition : Targeting specific kinases involved in cancer cell signaling pathways.

Topoisomerase Inhibition : Interfering with DNA replication and repair by inhibiting enzymes like topoisomerase I/II, which can induce apoptosis nih.gov.

Further molecular docking and enzymatic assays would be required to elucidate the precise mechanism of action for any novel compound derived from this compound.

Protein and Nucleic Acid Binding Studies

The chemical structure of this compound, specifically the bromomethyl group, suggests a high potential for interaction with biological macromolecules such as proteins and nucleic acids. The bromomethyl group attached to the electron-deficient pyridine ring acts as a reactive electrophile, making the molecule susceptible to nucleophilic attack from biological entities.

Protein Binding:

The electrophilic carbon of the bromomethyl group is a likely target for nucleophilic amino acid residues within proteins. Residues such as cysteine (via its thiol group), histidine (via its imidazole (B134444) nitrogen), and lysine (B10760008) (via its terminal amino group) are all potential sites for covalent modification by this compound. This type of irreversible binding, known as covalent inhibition, can lead to the permanent modulation of a protein's function. researchgate.net Covalent drugs often form strong, irreversible bonds with their target proteins, a mechanism exploited in various therapeutics. researchgate.net The reactivity can be tuned by the electronic properties of the pyridine ring, where the fluorine atom at the 5-position acts as an electron-withdrawing group, potentially enhancing the electrophilicity of the bromomethyl carbon.

Nucleic Acid Binding:

Similarly, the electrophilic nature of this compound suggests a potential for it to act as a DNA alkylating agent. DNA alkylation involves the addition of an alkyl group to the DNA molecule, a mechanism of action for several anticancer drugs. nih.gov The nucleophilic centers in DNA, particularly the N7 position of guanine, are common sites for alkylation. nih.gov By forming a covalent bond with a DNA base, a compound like this compound could disrupt DNA replication and transcription, leading to cytotoxic effects. Studies on other DNA alkylating agents conjugated to DNA-binding moieties, such as pyrrole-imidazole polyamides, have shown that the reactivity and sequence specificity of alkylation are highly dependent on the geometry of the alkylating agent within the DNA minor groove. nih.gov While specific studies on this compound are not available, its inherent reactivity places it in a class of compounds with the potential to directly interact with and modify the structure of nucleic acids.

Structure-Activity Relationship (SAR) Studies of Related Pyridine Derivatives

The biological activity of pyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how modifications to this compound might impact its potential biological effects. Pyridine and its derivatives are key scaffolds in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov

SAR analyses of various pyridine series have highlighted several key principles:

Halogen Substitution: The type and position of halogen substituents are critical. In a series of 7-phenyl-pyrroloquinolinones, the introduction of a fluorine atom on a phenyl ring led to potent cytotoxicity. nih.gov For 2-halopyridines undergoing nucleophilic aromatic substitution, 2-fluoropyridines often show better yields than 2-chloropyridines, indicating higher reactivity. researchgate.net The presence of multiple halogens, such as in 3,5-dichloro-4-aminopyridine derivatives, is a feature of some biologically active molecules. acs.org

Side-Chain Modification: Alterations to the substituent at the 3-position of the pyridine ring can dramatically alter activity. In one study of nicotinic acid derivatives, modifying the thioalkyl side chain led to compounds with significant anxiolytic and sedative effects. nih.gov For a series of 3-phenylcoumarin (B1362560) derivatives, substituents on the 3-phenyl ring were crucial for monoamine oxidase B inhibition. sigmaaldrich.com This suggests that replacing the bromomethyl group of this compound with other functional groups would be a key strategy for modulating its biological profile.

Positional Isomerism: The relative positions of substituents are vital. For example, in the development of androgen receptor antagonists, modifications around the pyridine ring were explored to improve metabolic stability. nih.gov The substitution pattern also dictates the electronic distribution and steric factors, which in turn affect binding to target proteins.

The table below summarizes SAR findings from studies on various pyridine derivatives, illustrating the impact of different substituents on biological activity.

| Pyridine Scaffold | Substituent Modification | Observed Effect on Activity | Reference |

| 7-Phenyl-pyrroloquinolinone | Introduction of Fluorine on Phenyl Ring | Potent cytotoxicity (low micromolar to sub-nanomolar GI50) | nih.gov |

| 2-Halopyridines | F vs. Cl at C2-position | 2-Fluoropyridine (B1216828) showed better reactivity in SNAr reactions | researchgate.net |

| 6-Amino-4-phenylnicotinates | Variation of 2-thioalkyl side chain | Significant anxiolytic and sedative effects observed | nih.gov |

| Substituted Nicotinonitriles | Presence of 2-naphthyl or pyrazole (B372694) moieties | Cytotoxic activity against cancer cell lines | nih.gov |

Impact of Halogen Substituents on Bioavailability and Metabolic Stability of Pyridine Derivatives

The halogen atoms in this compound, bromine and fluorine, are expected to have a profound impact on its bioavailability and metabolic stability.

Metabolic Stability:

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability. acs.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org For instance, replacing a metabolically vulnerable C-H bond with a C-F bond can prevent hydroxylation at that position. In one example, a 3-fluoropyridine (B146971) derivative showed enhanced metabolic stability compared to its non-fluorinated pyridyl counterparts. nih.gov The presence of nitrogen in the pyridine ring itself tends to decrease the potential for oxidative metabolism compared to a simple phenyl ring, and the addition of fluorine can further enhance this stability. nih.gov

Bioavailability:

The table below outlines the general effects of halogen substituents on properties relevant to bioavailability and metabolic stability in pyridine and other aromatic systems.

| Halogen | Property Affected | General Effect | Reference |

| Fluorine | Metabolic Stability | Often increases stability by blocking oxidative metabolism. | nih.govacs.org |

| Fluorine | Lipophilicity | Increases lipophilicity. | nih.gov |

| Nitrogen in Pyridine Ring | Metabolic Stability | Decreases susceptibility to oxidative metabolism compared to benzene (B151609). | nih.gov |

| General Halogenation | Bioavailability | Modulates lipophilicity, which can affect absorption and distribution. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3-(Bromomethyl)-5-fluoropyridine in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete structural assignment can be made.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show three distinct signals for the aromatic protons on the pyridine (B92270) ring and one signal for the methylene (B1212753) (-CH₂) protons. The chemical shifts and splitting patterns are influenced by the electronegative fluorine atom and the nitrogen atom in the ring. The methylene protons typically appear as a singlet, while the aromatic protons exhibit complex splitting due to coupling with each other and with the ¹⁹F nucleus.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains six distinct carbon atoms: five in the pyridine ring and one in the bromomethyl group. The carbon atoms attached to or near the fluorine atom will show characteristic splitting (C-F coupling), which is a key diagnostic feature. spectrabase.com

¹⁹F NMR: The fluorine NMR spectrum is used to specifically analyze the fluorine atom in the molecule. For this compound, a single resonance is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to a pyridine ring. nih.gov This signal will be split into a multiplet due to coupling with adjacent protons on the ring. rsc.org

| NMR Data for this compound | |

| Analysis | Predicted Chemical Shift (δ) and Description |

| ¹H NMR | Aromatic Protons (H-2, H-4, H-6): Expected in the range of δ 7.5-8.7 ppm. The signals will be split into doublets or multiplets due to H-H and H-F coupling. chemicalbook.comspectrabase.comMethylene Protons (-CH₂Br): Expected as a singlet around δ 4.5 ppm. nih.gov |

| ¹³C NMR | Pyridine Ring Carbons: Expected in the range of δ 120-165 ppm. The carbon bearing the fluorine (C-5) will show a large ¹JCF coupling constant, and adjacent carbons (C-4, C-6) will show smaller ²JCF and ³JCF couplings. spectrabase.comchemicalbook.comMethylene Carbon (-CH₂Br): Expected around δ 30-35 ppm. |

| ¹⁹F NMR | Fluorine on Ring (C₅-F): Expected as a single multiplet around δ -110 to -130 ppm (relative to CFCl₃). The splitting is due to coupling with H-4 and H-6. colorado.edu |

Note: Predicted values are based on analysis of similar structures and are typically recorded in a solvent like Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. The exact mass of the molecule can be determined with high accuracy using techniques like High-Resolution Mass Spectrometry (HRMS). rsc.org

Upon ionization, the molecule will form a molecular ion (M⁺). The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The primary fragmentation pathway involves the cleavage of the relatively weak carbon-bromine bond, leading to the loss of a bromine radical and the formation of a stable pyridyl-methyl cation.

| Mass Spectrometry Data for this compound | |

| Parameter | Value / Description |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | ~190.01 g/mol |

| Expected Molecular Ion (M⁺) | m/z 189 and 191 (due to ⁷⁹Br and ⁸¹Br isotopes) |

| Major Fragment Ion | [M-Br]⁺: m/z 110. This corresponds to the 5-fluoro-3-pyridylmethyl cation, resulting from the loss of the bromine atom. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide unequivocal proof of the connectivity and conformation of this compound by mapping its electron density in a single crystal.

An X-ray diffraction experiment on a suitable crystal of the compound would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal lattice. nih.gov While this technique is paramount for absolute structure confirmation, specific crystallographic data for this compound is not available in the surveyed literature. However, a successful analysis would determine the parameters listed in the table below. researchgate.net

| Typical X-ray Crystallography Parameters | |

| Parameter | Information Provided |

| Crystal System | The basic geometric classification of the crystal (e.g., Monoclinic, Orthorhombic). nih.gov |

| Space Group | The specific symmetry elements present in the crystal lattice. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit cell that builds the crystal. nih.gov |

| Z Value | The number of molecules per unit cell. nih.gov |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase method using a C18 column is typically effective. A mobile phase consisting of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, allows for the separation of the main compound from starting materials, by-products, and impurities.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to separate it from other volatile substances and simultaneously confirm its identity based on its mass spectrum. rsc.org

Thin-Layer Chromatography (TLC) is also frequently used as a rapid, qualitative tool to monitor the progress of reactions and to identify suitable solvent systems for larger-scale purification by column chromatography. bas.bg

| Typical Chromatographic Methods | |

| Technique | Typical Conditions |

| HPLC | Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water and Acetonitrile/MethanolDetector: UV-Vis (e.g., at 254 nm) |

| GC | Column: Capillary column (e.g., DB-5 or similar, 30 m)Carrier Gas: Helium or NitrogenTemperature: Programmed temperature ramp (e.g., 100°C to 250°C)Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| TLC | Stationary Phase: Silica gel platesMobile Phase: Mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). rsc.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties of 3-(Bromomethyl)-5-fluoropyridine, which are crucial for understanding its reactivity and potential interactions.

Electronic Properties:

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For halogenated pyridines, the positions and nature of the halogen atoms significantly influence these frontier orbitals. For instance, studies on 3-halopyridines (fluoro, chloro, bromo) have shown that the solvent environment can affect the HOMO-LUMO gap, thereby altering reactivity. researchgate.net In this compound, the electron-withdrawing nature of the fluorine atom at the 5-position and the bromomethyl group at the 3-position would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would likely show regions of negative potential (red) around the nitrogen atom and the fluorine atom, indicating their electron-rich nature and suitability as sites for electrophilic attack or hydrogen bonding. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbon of the bromomethyl group, highlighting them as potential sites for nucleophilic attack.

Reactivity Descriptors:

| Reactivity Descriptor | Formula | Significance for this compound |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Indicates the molecule's ability to attract electrons. The presence of electronegative F and Br atoms would result in a relatively high χ value. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. |

| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic nature of the molecule. The electron-deficient pyridine (B92270) ring and the reactive bromomethyl group would contribute to a significant electrophilicity index. |

This table is generated based on established principles of DFT and assumes a typical electronic structure for a molecule with these functional groups.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and intermolecular interactions.

Conformational Analysis:

The primary source of conformational flexibility in this compound is the rotation around the C3-C(bromomethyl) single bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers). The size of the bromine atom and potential steric hindrance with the adjacent hydrogen atoms on the pyridine ring will influence the preferred dihedral angles. While specific MD studies on this molecule are not prevalent, simulations of other substituted pyridines have demonstrated the importance of such conformational preferences in determining their interaction with biological targets. nih.gov

Intermolecular Interactions:

MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking. The fluorine atom and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms. The aromatic pyridine ring can engage in π-stacking interactions with other aromatic systems. Understanding these interactions is crucial for predicting the molecule's behavior in different environments and its potential as a ligand for biological receptors. For example, MD simulations have been used to study the interactions of pyridine-based agonists with protein kinase C in a membrane environment, highlighting the importance of specific intermolecular contacts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Descriptor Calculation:

To build a QSAR model, a set of molecular descriptors is calculated for each compound in a training set. For this compound, these descriptors would quantify its physicochemical properties, such as:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Derived from DFT calculations, such as HOMO/LUMO energies and dipole moment.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which indicates its lipophilicity.

The presence of the fluorine and bromine atoms would significantly impact the electronic and hydrophobic properties of the molecule.

Model Building and Prediction:

Once the descriptors are calculated for a series of related compounds with known biological activities, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build the QSAR model. While no specific QSAR models for this compound are publicly available, QSAR studies on other fluorinated pyridine derivatives have been conducted for various biological targets, including protein kinases and receptors. nih.govnih.gov Based on its structural features, a QSAR model could potentially predict the activity of this compound as, for example, a kinase inhibitor or a central nervous system agent. The predictive power of a QSAR model depends heavily on the quality and diversity of the training set and the appropriate selection of descriptors.

Reaction Pathway Energetics and Transition State Analysis

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound by calculating the energetics of reaction pathways and characterizing the structures of transition states.

Nucleophilic Substitution at the Bromomethyl Group:

The most probable reaction of this compound is a nucleophilic substitution at the benzylic-like carbon of the bromomethyl group, where the bromide ion acts as a good leaving group. Theoretical calculations can elucidate the mechanism of this reaction, which is expected to proceed via an SN2 pathway. By mapping the potential energy surface, the activation energy (energy barrier) for the reaction can be determined, providing a quantitative measure of the reaction rate. The structure of the trigonal bipyramidal transition state can also be characterized. Studies on the nucleophilic substitution of pyridine at unsaturated carbon centers provide a framework for understanding the factors that influence the reaction barrier, such as the nature of the nucleophile and the solvent. nih.govscispace.com

Potential Reaction Pathways and Energetics:

| Reaction Type | Description | Key Computational Insights |

| SN2 at the Bromomethyl Group | A nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromide ion in a single concerted step. | Calculation of the activation energy barrier and the geometry of the pentacoordinate transition state. |

| Nucleophilic Aromatic Substitution (SNAr) | A strong nucleophile attacks the pyridine ring, potentially displacing the fluorine atom. This is generally less favorable than SN2 at the bromomethyl group. | Determination of the relative energies of the Meisenheimer intermediate and the transition states for addition and elimination steps. Nucleophilic attack is generally favored at positions 2 and 4 of the pyridine ring. quimicaorganica.orgyoutube.com |

| Electrophilic Aromatic Substitution | An electrophile attacks the electron-rich pyridine ring. The fluorine and bromomethyl groups are deactivating, making this reaction challenging. | Calculation of the energies of the sigma complexes (Wheland intermediates) to predict the regioselectivity of the substitution. |

This table outlines plausible reaction pathways and the insights that can be gained from computational analysis.

By providing a detailed understanding of the molecule's intrinsic properties and reactivity, computational and theoretical studies are essential tools in the exploration and application of this compound in various fields of chemistry.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

Currently, detailed studies on sustainable or "green" synthetic routes specifically for 3-(Bromomethyl)-5-fluoropyridine are not extensively documented. General principles of green chemistry, such as the use of safer solvents, reduction of waste, and employment of catalytic methods, are broadly applicable to the synthesis of pyridine (B92270) derivatives. Future research could focus on developing synthetic pathways that improve upon traditional methods, potentially involving enzymatic catalysis or the use of renewable starting materials to enhance the environmental profile of its production.

Expanding the Scope of Derivatization for Advanced Applications

The primary utility of this compound lies in its capacity as an alkylating agent, allowing for the introduction of the 5-fluoropyridin-3-ylmethyl moiety into a wide range of molecules. A patent for cyclic peptide compounds with high membrane permeability mentions the use of this compound hydrobromide as a reagent, highlighting its role in derivatization. google.com This suggests its application in modifying peptides to enhance their therapeutic properties.

Future research could systematically explore the reaction of this compound with a diverse array of nucleophiles, such as amines, thiols, and carbanions, to create extensive libraries of novel compounds. These derivatives could then be screened for a variety of biological activities or material properties.

In Silico Screening and Rational Design of New Bioactive Molecules

There is a lack of specific in silico screening or rational design studies centered on this compound in the available literature. Computational tools are invaluable in modern drug discovery for predicting the interaction of small molecules with biological targets. Future research could leverage molecular docking and quantitative structure-activity relationship (QSAR) studies to virtually screen libraries of potential this compound derivatives against various enzymes and receptors. This approach could accelerate the identification of promising lead compounds for a range of diseases.

Exploration in Materials Science and Sustainable Chemistry

The application of this compound in materials science is an area ripe for investigation. The pyridine and fluorine moieties can impart unique properties to polymers and other materials, such as thermal stability, altered electronic characteristics, and specific binding capabilities. For instance, it could be used as a monomer or a functionalizing agent for polymers, potentially leading to the development of new materials for electronics, coatings, or specialized membranes. No specific research on this front has been published to date.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and derivatization with flow chemistry and automated platforms represents a significant opportunity for future research. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving reactive intermediates. Automating the synthesis and purification of a library of derivatives would dramatically increase the efficiency of discovering new molecules with desired properties. While general advancements in automated synthesis of pyridine derivatives are ongoing, specific applications to this compound are yet to be detailed.

Q & A

Q. What are the established synthetic routes for preparing 3-(Bromomethyl)-5-fluoropyridine, and how do reaction conditions influence yield?

The most efficient method involves bromination of 5-fluoropyridine derivatives. For example, 5-methylnicotinic acid can be reduced to 5-methyl-3-pyridinemethanol, followed by bromination using hydrobromic acid (HBr) in acetic acid under reflux, achieving ~66% yield . Alternative approaches include halogen exchange reactions (e.g., substituting chlorine with bromine in precursor compounds) or using Lewis acid catalysts (e.g., ZnCl₂) to direct regioselective bromination . Key variables affecting yield include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of brominating agents.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromomethyl at C3, fluorine at C5). Key signals include δ ~4.5 ppm (CH₂Br) and ~150 ppm (C-F coupling in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₆H₅BrFN: ~207.97 g/mol) and isotopic patterns for bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and detects byproducts like debrominated intermediates .

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitutions?

The bromomethyl group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For example, reaction with piperidine in DMF at 60°C yields 3-(piperidinylmethyl)-5-fluoropyridine. Steric hindrance from the pyridine ring slows substitution compared to aliphatic bromides, requiring polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures . Competing elimination is minimized by avoiding strong bases.

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. The bromomethyl group is moisture-sensitive; use molecular sieves in storage containers. Stability tests show <5% decomposition over 6 months under these conditions .

Q. What are common side reactions during derivatization, and how can they be mitigated?

- Debromination : Occurs under reducing conditions (e.g., Pd/C with H₂). Mitigate by using milder reductants (e.g., NaBH₄) or protecting groups .

- Ring Fluorine Displacement : Rare but observed with strong nucleophiles (e.g., Grignard reagents). Use low temperatures (<0°C) and controlled addition rates .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

Regioselectivity is controlled via transition-metal catalysis. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ enables selective cross-coupling at the bromomethyl site while preserving the fluorine substituent. For example, coupling with arylboronic acids in THF/H₂O (3:1) at 80°C achieves >90% selectivity . Competing pyridine ring activation is minimized by avoiding strong electrophiles.

Q. What strategies optimize yields in large-scale synthesis while minimizing environmental impact?

Q. How do contradictory literature reports on bromomethyl reactivity under basic conditions inform experimental design?

Discrepancies arise from solvent/base combinations. For example, NaOH in ethanol promotes elimination, while K₂CO₃ in acetonitrile favors substitution. A systematic study (varying base strength, solvent polarity, and temperature) is recommended to map reaction pathways. Kinetic vs. thermodynamic control should be assessed via time-course NMR .

Q. What degradation pathways occur under accelerated stability testing, and how are they characterized?

- Hydrolysis : Bromomethyl → hydroxymethyl in humid conditions, detected via LC-MS (m/z shift +16).

- Photolysis : UV exposure cleaves C-Br bonds, forming 3-methyl-5-fluoropyridine (GC-MS analysis) .

Mitigation involves lyophilization for hydrolysis-prone batches and UV-filtering packaging.

Q. How can computational modeling predict reactivity and guide synthetic routes?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions, predicting activation energies for different nucleophiles. For example, methylamine has a lower ΔG‡ (−15.2 kcal/mol) compared to bulkier tert-butylamine (−8.3 kcal/mol), guiding nucleophile selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.